molecular formula C13H25NO9S3 B1624298 Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D- CAS No. 29611-01-6

Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-

Cat. No. B1624298
CAS RN: 29611-01-6
M. Wt: 435.5 g/mol
InChI Key: MEFPHTVXBPLRLX-KHXSHCKASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D- is a natural product found in Arabidopsis thaliana and Dimorphocarpa wislizeni with data available.

Scientific Research Applications

Synthesis and Conformation

  • Glucopyranose derivatives, such as sulfated 1,6-anhydro-4-O-(β-D-glucopyranosyluronate)-β-D-glucopyranose, are synthesized for their unusual nonchair conformations and potential biochemical applications. These derivatives can exhibit unique structural properties due to their sulfation and specific molecular configurations (H. Wessel, 1992).

Potential as Glycomimetics

  • 1-Thio-D-glucopyranose derivatives have been explored as glycomimetics. These compounds, due to their anomeric functionality, may be resistant to enzymatic carbohydrate processing, making them interesting candidates for enzyme inhibition studies (S. Knapp et al., 2006).

Use in Thioglycosidation Reactions

  • Derivatives like 1,6-anhydro derivatives of D-glucopyranose have been used as glycosyl donors in thioglycosidation reactions, an important process in synthetic carbohydrate chemistry (Lai-Xi Wang et al., 1990).

Isotopically Labelled Glucosinolates

  • Hexa-13C-labelled glucosinolates have been synthesized using thioglucose derivatives like 2,3,4,6-tetra-O-acetyl-1-thio-β-D-[13C6]glucopyranose. These labelled compounds are valuable for isotopic dilution LCMS analysis in various research applications (Qing-zhi Zhang et al., 2009).

Glucosidase Inhibition

  • Thio analogues of glucopyranose derivatives have been synthesized for evaluation as potential glucosidase inhibitors. Their structure, where the inter-glycosidic oxygen atom is replaced by sulfur, makes them interesting for studying enzyme mechanisms (J. Andrews & B. M. Pinto, 1995).

Structural Studies of Glycosaminoglycans

  • The crystal structures of glucopyranose derivatives have relevance to the structure of glycosaminoglycans, providing insights into the structural dynamics of these biologically significant molecules (W. H. Ojala et al., 1995).

Lewis Acid-Catalyzed Glycosylation

  • Glucopyranose-1,2-cyclic sulfites have been used in Lewis acid-catalyzed glycosylation of alcohols, demonstrating the versatility of glucopyranose derivatives in synthetic carbohydrate chemistry (W. J. Sanders & L. Kiessling, 1994).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-6-methylsulfanyl-N-sulfooxyhexanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO9S3/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21)/b14-9+/t8-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFPHTVXBPLRLX-KHXSHCKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucoberteroin

CAS RN

29611-01-6
Record name 5-(Methylthio)pentyl glucosinolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUCOBERTEROIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ23Z77QY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-
Reactant of Route 3
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-
Reactant of Route 4
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-
Reactant of Route 5
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-
Reactant of Route 6
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.